1-(4-chloro-3-nitrobenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chloro-3-nitrobenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole is a complex organic compound with the molecular formula C15H12ClN3O4S It is characterized by a benzimidazole core substituted with a sulfonyl group and a nitrophenyl group
Preparation Methods
The synthesis of 1-(4-chloro-3-nitrobenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common synthetic route includes the sulfonylation of 5,6-dimethylbenzimidazole with 4-chloro-3-nitrobenzenesulfonyl chloride under basic conditions . The reaction conditions often require the use of solvents such as dichloromethane and bases like triethylamine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-(4-chloro-3-nitrobenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can participate in reduction reactions, particularly involving the nitro group.
Substitution: The chloro group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common reagents used in these reactions include reducing agents like hydrogen gas with palladium on carbon (Pd/C) for reduction reactions and nucleophiles like amines for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-chloro-3-nitrobenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer properties due to its ability to interact with specific molecular targets.
Biology: The compound’s interactions with biological macromolecules make it a candidate for studying enzyme inhibition and protein binding.
Industry: It can be used in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-chloro-3-nitrobenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl and nitrophenyl groups play crucial roles in binding to these targets, leading to inhibition or modulation of their activity . The pathways involved may include signal transduction and metabolic pathways, depending on the specific application.
Comparison with Similar Compounds
1-(4-chloro-3-nitrobenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole can be compared with other benzimidazole derivatives:
1-(4-Methoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole: Similar structure but with a methoxy group instead of a chloro group, leading to different chemical properties.
1-(4-Fluorophenyl)sulfonyl-5,6-dimethylbenzimidazole: The presence of a fluorine atom can significantly alter the compound’s reactivity and biological activity.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their effects on the compound’s overall properties.
Properties
IUPAC Name |
1-(4-chloro-3-nitrophenyl)sulfonyl-5,6-dimethylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O4S/c1-9-5-13-15(6-10(9)2)18(8-17-13)24(22,23)11-3-4-12(16)14(7-11)19(20)21/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZTHVRISBHRIII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)S(=O)(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.